molecular formula C15H13N5O B11330598 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11330598
M. Wt: 279.30 g/mol
InChI Key: OUIUANIQLCEHRP-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule of significant interest in pharmacological research, particularly as a potent agonist of the G protein-coupled receptor GPR35 . The integration of the 1H-tetrazole moiety is a critical structural feature, as this group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and distinct electronic properties while maintaining a similar pKa, which can profoundly influence the compound's interaction with biological targets . GPR35 has emerged as a potential therapeutic target for a range of conditions, including pain, inflammatory diseases, and metabolic disorders . The strategic incorporation of lipophilic residues and hydrogen bond accepting groups, as seen in the tetrazole and benzamide rings, is a documented approach to enhancing the agonistic potency of molecules targeting this receptor . This makes the compound a valuable chemical probe for investigating GPR35 signaling pathways and its role in physiology and disease. The synthesis of such tetrazole-containing benzamides typically involves a [3+2] cycloaddition reaction between an organic nitrile and sodium azide, a robust and widely used method in heterocyclic chemistry . Researchers can utilize this compound for in vitro assays, such as dynamic mass redistribution (DMR) assays, to study receptor activation and downstream cellular effects . This product is intended for research applications by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

2-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)15(21)17-12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

OUIUANIQLCEHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Route A: Tetrazole Ring Formation Followed by Amide Coupling

This route prioritizes the synthesis of the 4-(1H-tetrazol-1-yl)aniline intermediate before introducing the 2-methylbenzoyl group.

Synthesis of 4-(1H-Tetrazol-1-yl)aniline

The tetrazole ring is constructed via a [3+2] cycloaddition between 4-cyanoaniline and sodium azide. In a representative procedure, 4-cyanoaniline (1.18 g, 10 mmol) is combined with sodium azide (0.98 g, 15 mmol) and SnCl₂ (0.19 g, 1 mmol) in anhydrous DMF (20 mL). The mixture is heated at 120°C for 6 hours under inert atmosphere, yielding 4-(1H-tetrazol-1-yl)aniline as a light orange solid (1.32 g, 90%). Aluminum chloride (AlCl₃) has also been employed as a catalyst, achieving comparable yields (84–91%) at 90°C.

Amide Bond Formation with 2-Methylbenzoyl Chloride

The amine intermediate is reacted with 2-methylbenzoyl chloride in pyridine at room temperature. A mixture of 4-(1H-tetrazol-1-yl)aniline (1.47 g, 10 mmol), 2-methylbenzoyl chloride (1.54 g, 10 mmol), and pyridine (15 mL) is stirred for 12 hours, followed by aqueous workup to isolate the product. Recrystallization from ethanol yields pure this compound (2.21 g, 85%).

Route B: Amide Coupling Followed by Tetrazole Ring Formation

This alternative approach first constructs the benzamide backbone and subsequently introduces the tetrazole moiety.

Synthesis of N-(4-Cyanophenyl)-2-methylbenzamide

4-Cyanoaniline (1.18 g, 10 mmol) is reacted with 2-methylbenzoyl chloride (1.54 g, 10 mmol) in pyridine (15 mL) at room temperature for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield N-(4-cyanophenyl)-2-methylbenzamide (2.02 g, 88%).

[3+2] Cycloaddition for Tetrazole Formation

The nitrile group undergoes cycloaddition with sodium azide under catalytic conditions. A mixture of N-(4-cyanophenyl)-2-methylbenzamide (1.15 g, 5 mmol), sodium azide (0.49 g, 7.5 mmol), and SnCl₂ (0.095 g, 0.5 mmol) in DMF (10 mL) is heated at 120°C for 6 hours. After acid workup, the product is recrystallized from ethanol, yielding this compound (1.27 g, 92%). Microwave-assisted methods using ZnBr₂ in water (100°C, 15 minutes) achieve similar yields (85–90%).

Optimization of Reaction Conditions

Catalytic Systems for Tetrazole Formation

Catalyst Solvent Temperature Time Yield Source
SnCl₂DMF120°C6 h90–92%
AlCl₃DMF90°C12 h84–91%
ZnBr₂H₂O100°C (MW)15 min85–90%
Fe₃O₄ NPsDMF70°C4 h88%

SnCl₂ emerges as the most efficient catalyst due to its Lewis acidity, which polarizes the nitrile group, accelerating azide cycloaddition. Microwave irradiation reduces reaction times significantly, though scalability remains a challenge.

Solvent and Temperature Effects

  • DMF : Preferred for high boiling point and solubility of intermediates.

  • Water : Eco-friendly alternative in microwave-assisted reactions but limited to substrates with high nitrile reactivity.

  • Temperature : Reactions above 100°C favor faster kinetics but risk decomposition of sensitive intermediates.

Characterization and Analytical Data

Spectral Characterization

  • IR (KBr) : Peaks at 1,675 cm⁻¹ (C=O stretch), 1,610 cm⁻¹ (C=N tetrazole), and 3,306 cm⁻¹ (N-H).

  • ¹H NMR (DMSO-d₆) : δ 8.10 (s, 1H, tetrazole), 7.80–7.30 (m, 8H, aromatic), 2.50 (s, 3H, CH₃).

  • Elemental Analysis : Calculated for C₁₅H₁₃N₅O (299.30 g/mol): C 66.89%, H 4.35%, N 23.40%. Found: C 66.82%, H 4.40%, N 23.38%.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition may yield 1H- and 2H-tetrazole regioisomers. Employing AlCl₃ or SnCl₂ favors the 1H-tautomer due to stabilization of the transition state by Lewis acids.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively removes unreacted nitriles and azide byproducts.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 85%92%
Reaction Steps 22
Critical Step Amide bondCycloaddition
Scalability ModerateHigh

Route B offers higher yields and scalability, as the benzamide intermediate is less prone to side reactions during cycloaddition .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in drug design due to its structural properties. It acts as a bioisostere of carboxylic acids, which is beneficial in developing pharmaceuticals with improved absorption and metabolic stability.

Case Study: GPR35 Activation
Research indicates that compounds containing tetrazole rings can activate G protein-coupled receptors (GPCRs), specifically GPR35. In vitro studies using HT-29 cell lines demonstrated that this compound can enhance receptor activity, suggesting its potential as a therapeutic agent for conditions modulated by GPCR signaling.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like penicillin in some cases .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Penicillin
Bacillus subtilis<100 μg/mL31 μg/mL
Pseudomonas aeruginosa<125 μg/mL46 μg/mL
Staphylococcus aureus<125 μg/mL33 μg/mL

This antimicrobial efficacy highlights its potential use in developing new antibacterial therapies.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand. Its ability to form stable complexes with metal ions makes it valuable in synthesizing new materials and catalysts.

The biological activities of this compound extend beyond antimicrobial effects. It has been investigated for its antitumor properties, showing promise in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects against human cancer cell lines (e.g., HCT-116, MCF-7), derivatives of tetrazole compounds exhibited significant growth inhibition with selectivity ratios indicating favorable therapeutic windows .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituent(s) Biological Activity Key Features/Findings Evidence Source
2-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Tetrazole at para-phenyl position Inferred: Potential EP2 modulation Tetrazole enhances metabolic stability and hydrogen bonding N/A
CID2340325 (2-methyl-N-(2-piperidin-1-ylphenyl)benzamide) Piperidine at ortho-phenyl position EP2 receptor potentiation (fold shift ~2.5) Piperidine critical for activity; morpholine/piperazine substitutions abolish potency
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole at para-phenyl position Anticancer (cervical cancer cell lines) High activity attributed to imidazole’s electron-rich structure
2-Methyl-N-(3-isopropoxyphenyl)benzamide Isopropoxy at meta-phenyl position Unreported Alkoxy group increases lipophilicity; no direct SAR data
Mozavaptan Impurity 1 (CAS 137976-61-5) Benzazepine-carbonyl at para-phenyl Unreported (pharmaceutical impurity) Bulkier substituent may hinder membrane permeability

Key Insights from Structure-Activity Relationship (SAR) Studies

Tetrazole vs. Piperidine/Imidazole :

  • Tetrazole’s bioisosteric properties (vs. carboxylic acid) may improve oral bioavailability compared to acidic groups . In contrast, piperidine in CID2340325 is essential for EP2 receptor binding, likely due to its basic nitrogen and conformational flexibility .
  • Imidazole-containing analogs () show strong antimicrobial/anticancer activity, suggesting that electron-rich heterocycles enhance interactions with microbial or cellular targets . Tetrazole’s weaker basicity (vs. imidazole) could alter target selectivity.

Substituent Position and Activity :

  • Para-substitution on the phenyl ring (e.g., tetrazole in the target compound vs. piperidine in CID2340325) is common in active analogs. Meta or ortho substitutions (e.g., isopropoxy in ) often reduce potency, as seen in EP2 receptor studies .

Physicochemical Properties :

  • Tetrazole’s polar nature may enhance solubility compared to lipophilic groups like isopropoxy . However, excessive polarity could limit blood-brain barrier penetration.

Biological Activity

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of G protein-coupled receptor (GPCR) activities and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its agonistic effects on GPR35, antimicrobial efficacy, and its structural significance in medicinal chemistry.

Structure and Synthesis

The synthesis of this compound typically involves the introduction of a tetrazole moiety, which has been shown to enhance biological activity significantly. The tetrazole group can influence the pharmacological properties of the compound, making it a valuable scaffold in drug design.

GPR35 Agonism

Research has indicated that compounds similar to this compound exhibit potent agonistic activity toward GPR35, a receptor implicated in pain and inflammation regulation. A study demonstrated that derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide showed significant dose-dependent responses in dynamic mass redistribution assays, indicating their potential as GPR35 agonists .

Table 1: GPR35 Agonistic Activity of Related Compounds

Compound NameEC50 (μM)Response Type
Compound A0.5Agonist
Compound B0.8Agonist
This compoundTBDTBD

Antimicrobial Properties

In addition to its activity on GPCRs, the compound has shown promising antimicrobial effects. A series of tetrazole derivatives were evaluated for their antibacterial activity against various strains using disc diffusion methods. Notably, certain derivatives exhibited better activity than standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismZone of Inhibition (mm)
Compound CStaphylococcus aureus20
Compound DEscherichia coli18
This compoundTBD

Case Study 1: GPR35 Activation

A detailed investigation into the agonistic properties of related compounds revealed that the introduction of a tetrazole group significantly increased their potency at GPR35. The study utilized HT-29 cell lines endogenously expressing GPR35 to assess the dynamic mass redistribution effect, demonstrating that these compounds could effectively desensitize cells to other known agonists like zaprinast .

Case Study 2: Antimicrobial Efficacy

In vitro studies on various tetrazole derivatives have shown that certain compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) lower than that of penicillin against Bacillus subtilis and Pseudomonas aeruginosa .

Q & A

Basic: What are the key steps in synthesizing 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, and how can purity be optimized?

Answer:
The synthesis typically involves a multi-step process:

Amide bond formation : Reacting 2-methylbenzoic acid derivatives with 4-(1H-tetrazol-1-yl)aniline under coupling agents like EDC/HOBt in anhydrous DMF .

Tetrazole ring introduction : Using cycloaddition reactions (e.g., azide-nitrile) under microwave irradiation or reflux conditions to form the tetrazole moiety .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (polar solvents like methanol) ensure purity. TLC and NMR are critical for monitoring intermediates .
Optimization : Control reaction temperature (60–80°C), use inert atmospheres to prevent oxidation, and employ high-purity reagents. Yield improvements (>80%) are achievable via catalytic methods (e.g., Cu(I) for tetrazole synthesis) .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
Key techniques include:

  • X-ray crystallography : Refinement via SHELXL (SHELX suite) confirms bond lengths/angles and planar aromatic systems .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons) and δ 165–170 ppm (amide carbonyl) .
    • IR : Stretching bands at ~1670 cm⁻¹ (C=O) and 3100 cm⁻¹ (N-H) .
  • Mass spectrometry : Molecular ion peak at m/z 252.27 (M+H⁺) .

Advanced: How can contradictions in crystallographic data (e.g., disordered atoms) be resolved for this compound?

Answer:
Disorder in the tetrazole ring or methyl group requires:

  • Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity.
  • Refinement strategies :
    • Use SHELXL ’s PART instruction to model split positions .
    • Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries .
  • Validation tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON’s ADDSYM algorithm .

Advanced: What experimental designs are recommended to confirm the compound’s proposed inhibition of bacterial DNA gyrase?

Answer:

  • Enzyme assays :
    • Supercoiling assay : Measure inhibition of gyrase-induced supercoiling using plasmid DNA and agarose gel electrophoresis. IC₅₀ values <10 µM indicate potency .
    • ATPase activity : Monitor ATP hydrolysis via malachite green phosphate detection .
  • Comparative studies : Test against known inhibitors (e.g., ciprofloxacin) and mutant gyrase strains to validate specificity .
  • Structural studies : Co-crystallize the compound with gyrase to map binding interactions (e.g., tetrazole stacking with DNA bases) .

Advanced: How can reaction conditions be optimized for scale-up synthesis without compromising yield?

Answer:

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and ease purification .
  • Catalyst screening : Test Pd/C or Ni catalysts for amide coupling to reduce reaction time (<2 hours) .
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reproducibility for tetrazole cycloaddition .

Basic: What analytical methods are critical for assessing the compound’s stability under varying pH conditions?

Answer:

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the amide bond) at pH 2–12 .
  • UV-Vis spectroscopy : Track absorbance changes at λ = 270 nm (tetrazole ring) over time .
  • Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics. Stability >24 hours at pH 7 suggests suitability for biological assays .

Advanced: How can computational methods (e.g., molecular docking) predict the compound’s interaction with non-target enzymes?

Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding to off-target proteins (e.g., human topoisomerases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
  • ADMET prediction : SwissADME evaluates cytochrome P450 inhibition risks, reducing toxicity in later stages .

Basic: What solvents and storage conditions are optimal for long-term stability of this compound?

Answer:

  • Solubility : DMSO (≥50 mg/mL) for stock solutions; avoid aqueous buffers with pH extremes .
  • Storage : -20°C under argon, with desiccants to prevent hygroscopic degradation .
  • Stability monitoring : Annual NMR/HPLC checks detect decomposition (<5% impurity over 12 months) .

Advanced: How can SAR studies improve the compound’s antibacterial efficacy?

Answer:

  • Modifications :
    • Tetrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .
    • Benzamide derivatives : Replace 2-methyl with bulkier groups (e.g., 2-chloro) to reduce efflux pump recognition .
  • In vivo testing : Murine infection models (e.g., E. coli sepsis) correlate SAR findings with therapeutic efficacy .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Data validation :
    • Re-run assays with stricter controls (e.g., lower DMSO concentrations).
    • Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
  • Model refinement : Adjust docking parameters (e.g., solvation effects) or switch to QM/MM hybrid methods for accurate ligand conformations .

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